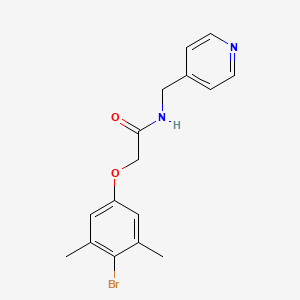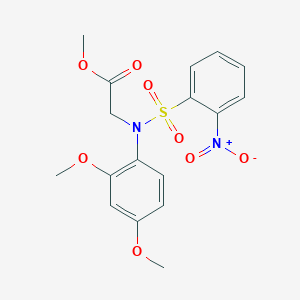
methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a nitrophenyl group, and a sulfonylanilino group attached to an acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate typically involves multiple steps. One common approach is to start with the nitration of an appropriate aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves esterification to form the acetate ester. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylanilino group can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
- Phenoxy acetamide derivatives
- Indole derivatives
Uniqueness
Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse reactivity, while the sulfonylanilino group provides additional sites for interaction with biological molecules.
This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S/c1-25-12-8-9-13(15(10-12)26-2)18(11-17(20)27-3)28(23,24)16-7-5-4-6-14(16)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFYRLGMSKDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B5805843.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)
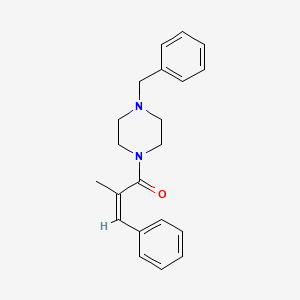
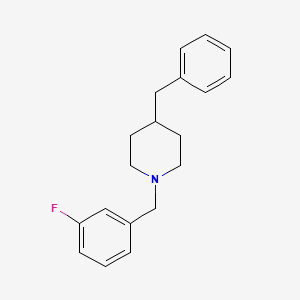
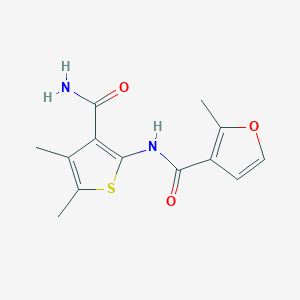
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

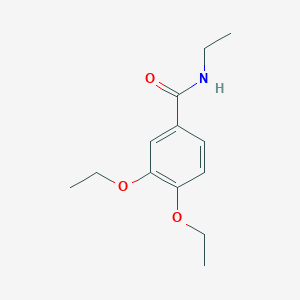
![2-[[4-(Tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B5805915.png)


